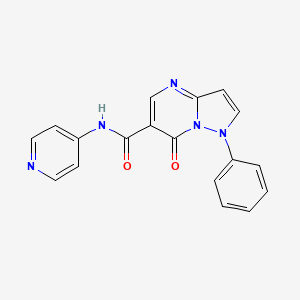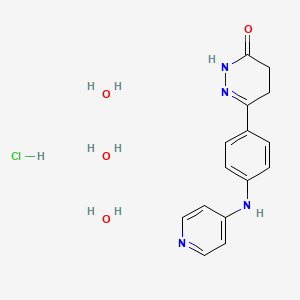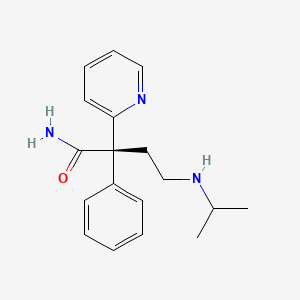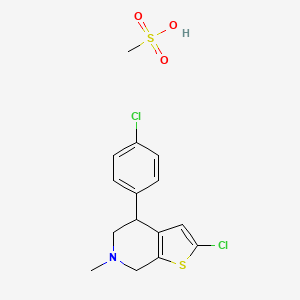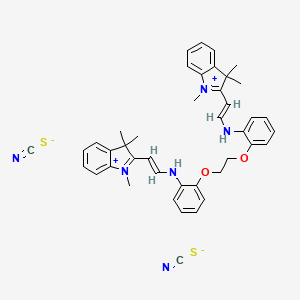
3H-Indolium, 2,2'-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) is a complex organic compound with a molecular formula of C42H44N6O2S2 and a molecular weight of 728.974 g/mol . This compound is notable for its unique structure, which includes indolium and dithiocyanate groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) typically involves multiple stepsThe final step involves the addition of the dithiocyanate groups under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism by which 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Imidazoline derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
What sets 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) apart is its combination of indolium and dithiocyanate groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
120447-97-4 |
|---|---|
Formule moléculaire |
C42H44N6O2S2 |
Poids moléculaire |
729.0 g/mol |
Nom IUPAC |
N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-2-[2-[2-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenoxy]ethoxy]aniline;dithiocyanate |
InChI |
InChI=1S/C40H42N4O2.2CHNS/c1-39(2)29-15-7-11-19-33(29)43(5)37(39)23-25-41-31-17-9-13-21-35(31)45-27-28-46-36-22-14-10-18-32(36)42-26-24-38-40(3,4)30-16-8-12-20-34(30)44(38)6;2*2-1-3/h7-26H,27-28H2,1-6H3;2*3H |
Clé InChI |
NJGDTXIOKCOKNI-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=CC=C3OCCOC4=CC=CC=C4N/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)C.C(#N)[S-].C(#N)[S-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=CC=C3OCCOC4=CC=CC=C4NC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)C)C.C(#N)[S-].C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


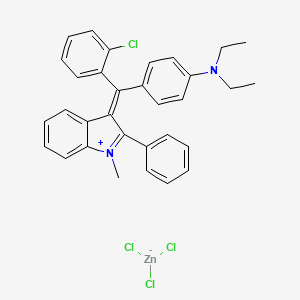

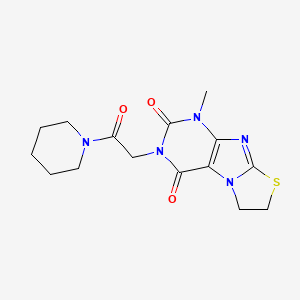
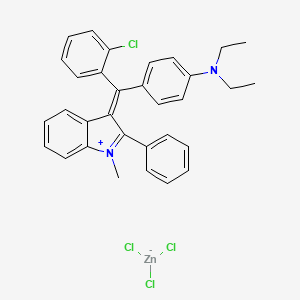
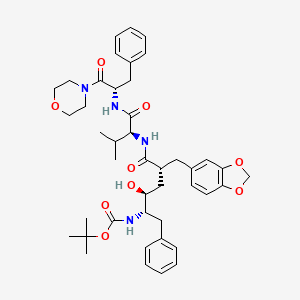
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)

